Methyl 3-O-benzyl-D-glucopyranoside Methyl 3-O-benzyl-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC16201931
InChI: InChI=1S/C14H20O6/c1-18-14-12(17)13(11(16)10(7-15)20-14)19-8-9-5-3-2-4-6-9/h2-6,10-17H,7-8H2,1H3
SMILES:
Molecular Formula: C14H20O6
Molecular Weight: 284.30 g/mol

Methyl 3-O-benzyl-D-glucopyranoside

CAS No.:

Cat. No.: VC16201931

Molecular Formula: C14H20O6

Molecular Weight: 284.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-O-benzyl-D-glucopyranoside -

Specification

Molecular Formula C14H20O6
Molecular Weight 284.30 g/mol
IUPAC Name 2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol
Standard InChI InChI=1S/C14H20O6/c1-18-14-12(17)13(11(16)10(7-15)20-14)19-8-9-5-3-2-4-6-9/h2-6,10-17H,7-8H2,1H3
Standard InChI Key MXGLQICHRQGRDX-UHFFFAOYSA-N
Canonical SMILES COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)O

Introduction

Structural and Chemical Characteristics

Molecular Formula and Structure

Methyl 3-O-benzyl-D-glucopyranoside is a methyl glycoside with the benzyl group selectively attached to the hydroxyl at position C3. The molecular formula is derived as C₁₄H₁₉O₆, corresponding to a glucopyranose core (C₆H₁₀O₅) with a methoxy group (C₁H₃O) at C1 and a benzyl group (C₇H₇O) at C3. The molecular weight is calculated as 283.3 g/mol .

PropertyValue
Molecular formulaC₁₄H₁₉O₆
Molecular weight283.3 g/mol
Anomeric configurationα-D-glucopyranoside
Protection groupsMethoxy (C1), benzyl (C3)

The structure is confirmed by its SMILES notation: CO[C@H]1[C@@H](CO)[C@H](OCc1ccccc1)[C@H]1O.

Synthesis and Preparation Methods

Benzylation Strategies

The synthesis typically involves selective benzylation of methyl D-glucopyranoside. Sodium hydride (NaH) is used to deprotonate hydroxyl groups, enabling nucleophilic substitution with benzyl chloride (C₆H₅CH₂Cl). The reaction is regioselective due to steric and electronic factors favoring C3 substitution .

Stepwise Synthesis

  • Protection of hydroxyl groups: Positions C2 and C4 are often protected (e.g., with acetyl or benzyl groups) to direct benzylation to C3.

  • Benzylation: Treatment with benzyl chloride in anhydrous conditions (e.g., THF or DMF) under NaH catalysis.

  • Deprotection: Removal of protecting groups at C2 and C4 to yield the final product .

StepReagents/ConditionsYield
Benzylation at C3Benzyl chloride, NaH, THF, RT~70–80%
Deprotection of C2/C4Acidic or enzymatic hydrolysis>90%

Alternative Routes

Chemical Reactivity and Functionalization

Glycosylation Reactions

The free hydroxyls at C2 and C4 enable further glycosylation. For example:

  • C2 glycosylation: Forms β-(1→2) or β-(1→4) linkages using glycosyl donors (e.g., trichloroacetimidates).

  • C4 glycosylation: Facilitates β-(1→3) or β-(1→6) linkages, critical for synthesizing disaccharides like cellobiose or gentiobiose .

Benzyl Group Removal

The benzyl group is cleaved via hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., TFA), regenerating the C3 hydroxyl for additional modifications .

Applications in Carbohydrate Chemistry

Glycoconjugate Synthesis

Methyl 3-O-benzyl-D-glucopyranoside is a precursor for:

  • Oligosaccharides: Used in building β-glucans or glycosaminoglycans.

  • Glycosidic vaccines: Serves as a core structure for polysaccharide-protein conjugates .

Bioconjugation Tools

The C3 hydroxyl can be functionalized with azides or amines for click chemistry (e.g., CuAAC) or enzymatic modifications (e.g., cytochalasin synthesis) .

Physical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and THF.

  • Stability: Stable under anhydrous conditions but hydrolyzes slowly in aqueous acid/base .

NMR and IR Data

SpectroscopyKey Signals
¹H NMRδ 3.30–3.90 (C2, C4, C5, C6), δ 5.10 (C1)
¹³C NMRδ 98.8 (C1), δ 70.8 (C3), δ 62.1 (C6)
IR3400 cm⁻¹ (–OH), 1100 cm⁻¹ (C–O–C)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator